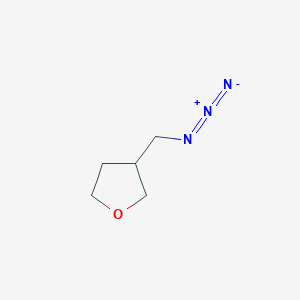
3-(Azidomethyl)oxolane
描述
3-(Azidomethyl)oxolane is a chemical compound with the molecular formula C5H9N3O. It features an oxolane ring, which is a four-membered cyclic ether, substituted with an azidomethyl group.
准备方法
Synthetic Routes and Reaction Conditions
3-(Azidomethyl)oxolane can be synthesized through the bromination of pentaerythritol and metriol using a mixture of hydrobromic, acetic, and sulfuric acids. This is followed by cyclization in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to form the oxetane ring. The bromide substituents are then replaced with azide ions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of phase-transfer catalysis and careful control of reaction conditions to ensure high yield and purity. The use of triisobutylaluminum and water as a catalytic system has been reported for the copolymerization of azidomethyl-substituted oxetanes .
化学反应分析
Types of Reactions
3-(Azidomethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new bonds with other molecules.
Cycloaddition Reactions:
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, which are useful in polymerization processes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in click chemistry reactions.
Ring-Opening: Acidic or basic conditions can facilitate the ring-opening of the oxetane ring.
Major Products
Triazoles: Formed through cycloaddition reactions.
Polymers: Produced via ring-opening polymerization of the oxetane ring.
科学研究应用
3-(Azidomethyl)oxolane finds applications in various scientific research fields:
Organic Synthesis: Used as a building block for synthesizing more complex molecules containing the azide functionality.
Materials Science: Employed in the development of new materials with unique properties.
Bioconjugation: Utilized for attaching molecules to biological targets like proteins or DNA.
Drug Discovery: Investigated for its potential in creating new pharmaceutical compounds.
作用机制
The mechanism of action of 3-(Azidomethyl)oxolane primarily involves its azide group, which is highly reactive and can participate in various chemical transformations. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are useful in bioconjugation and materials science . The oxetane ring can also undergo ring-opening reactions, providing reactive intermediates for further chemical modifications .
相似化合物的比较
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Similar in structure but with two azidomethyl groups.
3-Azidomethyl-3-methyloxetane: Contains an additional methyl group on the oxetane ring.
Uniqueness
3-(Azidomethyl)oxolane is unique due to its single azidomethyl substitution, which provides a balance between reactivity and stability. This makes it a versatile compound for various applications, including organic synthesis and bioconjugation.
属性
IUPAC Name |
3-(azidomethyl)oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-3-5-1-2-9-4-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQUFUWHSLBOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide](/img/structure/B2524441.png)
![Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B2524442.png)
![3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline](/img/structure/B2524449.png)
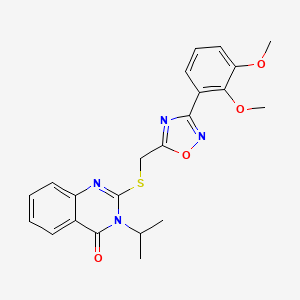
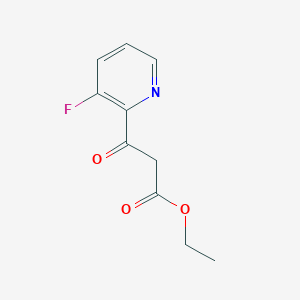
![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole](/img/structure/B2524452.png)


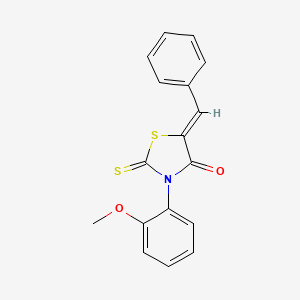
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)
![4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2524457.png)
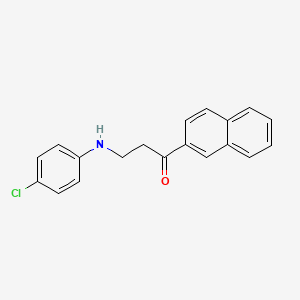
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2524459.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)
